molecular formula C13H19BrN4O B279636 (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

Cat. No.: B279636
M. Wt: 327.22 g/mol
InChI Key: MDMKHJCATUUBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex heterocyclic compound that features a pyrazole ring fused to a pyrrolo[1,2-a]pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with octahydropyrrolo[1,2-a]pyrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl

Properties

Molecular Formula

C13H19BrN4O

Molecular Weight

327.22 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(4-bromo-1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C13H19BrN4O/c1-9-11(14)12(15-16(9)2)13(19)18-7-6-17-5-3-4-10(17)8-18/h10H,3-8H2,1-2H3

InChI Key

MDMKHJCATUUBKH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)Br

Origin of Product

United States

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